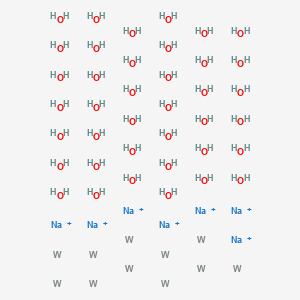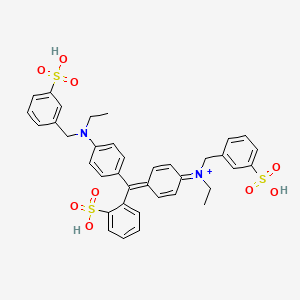
Food Blue 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Erioglaucine a, also known as brilliant blue 9 or c. i. acid blue 9, belongs to the class of organic compounds known as phenylbenzamines. These are aromatic compounds consisting of a benzyl group that is N-linked to a benzamine. Erioglaucine a is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, erioglaucine a is primarily located in the cytoplasm.
Aplicaciones Científicas De Investigación
Food Traceability
The utilization of Food Blue 1, along with other colorants, can be significant in the realm of food traceability. Technological advancements allow for the discrimination of Protected Denomination of Origin and Protected Geographical Indication varieties in the field and tracing them along the agri-food chain. Science mapping reveals the importance of analytical methods for characterizing food and the technology for traceability. These advancements facilitate the effective transfer of information about food products to consumers (Violino et al., 2019).
Natural Blue Colorants Extraction
Research emphasizes the attractiveness of blue in foods, a color often achieved through synthetic agents. However, the trend toward natural alternatives has spotlighted methods for extracting natural blue colorants, like anthocyanins and phycocyanin, from various sources, including plants and algae. These methods range from traditional ones using organic solvents to more sophisticated techniques like ultrasound-assisted extraction. The potential of these natural colorants in food additives is promising, although their recovery and application technologies are still evolving (Prado et al., 2020).
Consumer Acceptance and Industry Trends
Consumer perception plays a crucial role in the adoption of blue colorants from natural sources. Despite the rarity of natural blue color in nature and challenges such as high production costs and physical and chemical instability, there's a growing interest in blue colorants obtained from natural sources. The food industry is exploring compounds like genipin for potential industrial applications, considering their composition, toxicity, and stability under processing and storage conditions (Neves et al., 2021).
Genipap as a Source of Natural Blue Pigment
The demand for natural colorants in the food industry has spotlighted genipap as a source for natural blue pigment. This pigment is not only used for coloring but also possesses medicinal properties, making it of interest to both the food and pharmaceutical industries. The review discusses extraction techniques, pigment stability, and the health properties of genipin (Náthia-Neves & Meireles, 2018).
Stability of Natural Pigments
The global market for natural food pigments is growing, yet the challenge of color loss during food processing, storage, and commercialization persists due to the low stability of these pigments compared to synthetic colorants. Research focuses on enhancing the stability of anthocyanins, a significant natural pigment, through various methods such as copigment additions, exclusion of O2 during processing and storage, and various encapsulation techniques (Cortez et al., 2017).
Propiedades
Fórmula molecular |
C37H34N2Na2O9S3 C37H37N2O9S3+ |
|---|---|
Peso molecular |
749.9 g/mol |
Nombre IUPAC |
ethyl-[4-[[4-[ethyl-[(3-sulfophenyl)methyl]amino]phenyl]-(2-sulfophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-[(3-sulfophenyl)methyl]azanium |
InChI |
InChI=1S/C37H36N2O9S3/c1-3-38(25-27-9-7-11-33(23-27)49(40,41)42)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)51(46,47)48)30-17-21-32(22-18-30)39(4-2)26-28-10-8-12-34(24-28)50(43,44)45/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46,47,48)/p+1 |
Clave InChI |
CTRXDTYTAAKVSM-UHFFFAOYSA-O |
SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5S(=O)(=O)O |
SMILES canónico |
CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5S(=O)(=O)O |
Descripción física |
Reddish-blue powder or granules |
Sinónimos |
acid blue 9 blue 4 blue no. 1 brilliant blue brilliant blue Al (3:1) salt brilliant blue diammonium salt brilliant blue dipotassium salt brilliant blue FCF brilliant blue FCF, diammonium salt brilliant blue potassium, sodium salt brilliant blue, aluminium salt brilliant blue, disodium salt C.I. 42090 caries check blue CI 42090 D and C blue no.4 DC blue no. 4 erioglaucine F D and C blue #1 FD and C blue No.1 food blue 2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



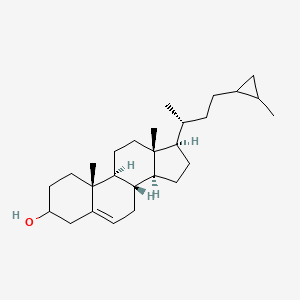
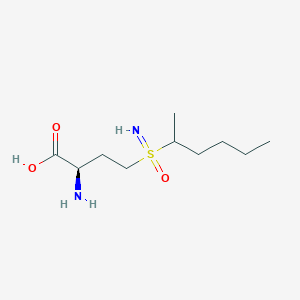
![[(2R)-2-(heptadec-10-enylcarbamoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1200737.png)
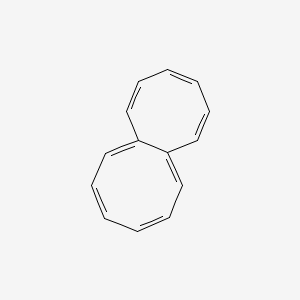
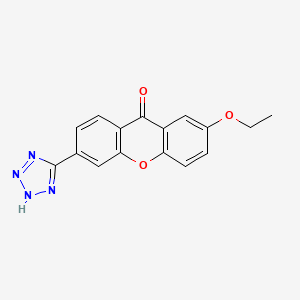
![7-[(2-Amino-1-hydroxy-2-phenylethylidene)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid--(3-methyloxiran-2-yl)phosphonic acid (1/1)](/img/structure/B1200740.png)
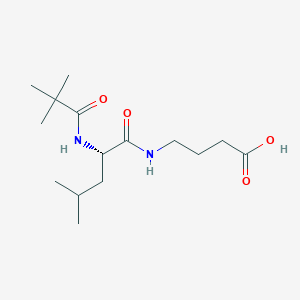


![4-Methyl-7-phenyl-3-pyrazolo[5,1-c][1,2,4]triazinecarboxylic acid ethyl ester](/img/structure/B1200746.png)
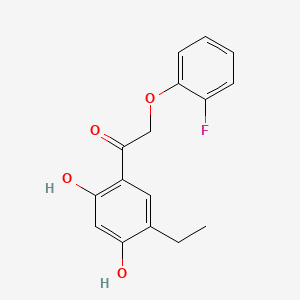
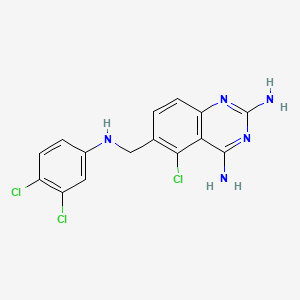
![3-[3-(phenylthio)-1H-indol-2-yl]propanoic acid methyl ester](/img/structure/B1200755.png)
